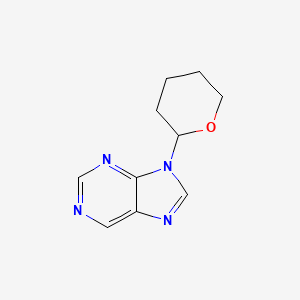

9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Description

Overview of Purine (B94841) Heterocyclic Chemistry and its Significance in Research

Purines are aromatic heterocyclic organic compounds composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. researchgate.netiris-biotech.ded-nb.info This core structure is fundamental to life, forming the basis for the nucleobases adenine (B156593) and guanine (B1146940), which are essential components of DNA and RNA. researchgate.netd-nb.info Beyond their role in genetics, purine derivatives are central to cellular metabolism and signaling; adenosine (B11128) triphosphate (ATP) is the universal energy currency of the cell, while other derivatives like cyclic AMP act as crucial second messengers. researchgate.net

The purine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net Consequently, the synthesis of purine analogues—molecules that mimic the structure of natural purines—is a major focus of research. wikipedia.org These synthetic derivatives have been developed as anticancer, antiviral, and immunosuppressive agents. researchgate.netnih.gov The modification of the purine core, particularly through substitutions at its various positions (N9, C2, C6, C8), allows for the fine-tuning of a compound's biological activity and physical properties. nih.gov

Structural Characteristics of the N9-Tetrahydropyranyl Moiety

The compound 9-(tetrahydro-2H-pyran-2-yl)-9H-purine is defined by the attachment of a tetrahydropyranyl (THP) group to the N9 position of the purine ring. The THP group is a widely utilized protecting group in organic synthesis, valued for its reliability and specific chemical properties. iris-biotech.denih.govnih.gov

The primary function of the THP group in this context is to block the N-H group at the N9 position of the purine. This protection is crucial during multi-step syntheses, as it prevents this nitrogen from participating in unwanted side reactions while other parts of the molecule are being modified. nih.gov The THP ether is typically formed by reacting the purine with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. organic-chemistry.orgyoutube.com

Key characteristics of the THP protecting group include:

Stability : It is stable under a wide range of reaction conditions, including exposure to strong bases, organometallic reagents, and hydrides. organic-chemistry.org This robustness allows for extensive functionalization of the purine core, such as through palladium-catalyzed cross-coupling reactions at the C6 or C8 positions. nih.gov

Acid Lability : The THP group is readily removed under mild acidic conditions, often using reagents like trifluoroacetic acid (TFA) or aqueous acetic acid. nih.govnih.govresearchgate.net This selective cleavage ensures the protecting group can be removed at the desired stage of the synthesis without degrading the rest of the molecule.

Stereochemistry : The carbon atom of the THP ring attached to the purine nitrogen (C2 of the pyran) is a chiral center. Its formation results in a mixture of diastereomers. iris-biotech.deorganic-chemistry.org This feature is generally not a concern, as the stereocenter is eliminated upon removal of the protecting group. iris-biotech.de

The strategic use of the THP group enables complex synthetic routes that would otherwise be unfeasible, cementing the role of this compound and its derivatives as valuable intermediates.

| Property | Description | Common Reagents | Reference |

|---|---|---|---|

| Installation | Acid-catalyzed reaction of the purine N-H with dihydropyran (DHP). | Dihydropyran (DHP), p-Toluenesulfonic acid (PTSA) | nih.gov, organic-chemistry.org |

| Stability | Resistant to basic, nucleophilic, and organometallic conditions. | N/A (Stable under these conditions) | organic-chemistry.org |

| Cleavage (Deprotection) | Highly sensitive to acid; removed by acidic hydrolysis. | Trifluoroacetic acid (TFA), HCl, aqueous acetic acid | nih.gov, iris-biotech.de, nih.gov |

| Stereochemistry | Creates a transient chiral center, leading to diastereomeric mixtures. | N/A | organic-chemistry.org |

Research Trajectories for Non-Nucleosidic Purine Analogues

Non-nucleosidic purine analogues are compounds that feature a purine core but lack the ribose or deoxyribose sugar moiety found in natural nucleosides. The focus of research in this area is to develop molecules with improved pharmacological properties, such as enhanced stability, better cell permeability, and higher target selectivity, compared to their nucleoside counterparts. taylorandfrancis.com The compound this compound is an intermediate used to create such molecules by enabling the attachment of diverse, non-sugar-like substituents at the N9 position.

Current research trajectories for these analogues are diverse and impactful:

Kinase Inhibitors : A major direction is the development of inhibitors for protein kinases, enzymes that are often dysregulated in cancers. researchgate.net Numerous N9-substituted purines have been designed to target specific kinases involved in cell cycle progression and signal transduction, showing potential as anti-cancer agents. researchgate.net

Antiviral and Antimicrobial Agents : Researchers are exploring non-nucleosidic purines for their ability to interfere with viral replication or essential bacterial pathways. researchgate.netmdpi.com Some analogues are designed to target viral enzymes, while others bind to bacterial riboswitches, which are RNA elements that regulate gene expression. researchgate.net

Central Nervous System (CNS) Agents : Modified purines are being investigated for their potential to modulate neurological pathways, with some derivatives showing promise as treatments for neurodegenerative diseases or as anxiolytics.

Overcoming Drug Resistance : A significant goal is the design of new purine analogues that can overcome resistance mechanisms developed by cancer cells or pathogens against existing drugs. taylorandfrancis.com This often involves creating molecules that bind to their targets in a different manner or that are not susceptible to the same metabolic deactivation pathways.

The synthesis of libraries of these compounds, facilitated by intermediates like this compound, is a key strategy for discovering new therapeutic leads. nih.gov

| Research Area | Therapeutic Goal | Example Target | Reference |

|---|---|---|---|

| Oncology | Inhibition of cancer cell proliferation and survival. | Protein Kinases (e.g., CDKs, Src/Abl) | researchgate.net |

| Infectious Disease | Inhibition of viral replication or bacterial growth. | Viral Polymerases, Bacterial Riboswitches | researchgate.net, mdpi.com |

| Immunology | Modulation of the immune response for autoimmune diseases or transplantation. | Lymphocyte signaling pathways | wikipedia.org |

| Drug Discovery | Creation of diverse chemical libraries for high-throughput screening. | Various enzymes and receptors | nih.gov |

An Exploration of this compound: Synthetic Methodologies and Chemical Transformations

The purine ring system is a foundational scaffold in medicinal chemistry and chemical biology, forming the core of essential biomolecules like nucleosides and coenzymes. Chemical modification of the purine nucleus is a key strategy in the development of novel therapeutic agents. Among the various modifications, the introduction of a tetrahydropyranyl (THP) group at the N9 position to yield this compound serves a dual purpose. It acts as a crucial protecting group, facilitating regioselective reactions at other positions of the purine ring, and also functions as a stable substituent in the final molecule, analogous to the ribosyl group in natural nucleosides. This article details the synthetic methodologies for preparing N9-tetrahydropyranyl purines and the subsequent chemical transformations that can be performed on this versatile scaffold.

Structure

3D Structure

Properties

IUPAC Name |

9-(oxan-2-yl)purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-4-15-9(3-1)14-7-13-8-5-11-6-12-10(8)14/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXYKPCGNZYRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=CN=CN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541442 | |

| Record name | 9-(Oxan-2-yl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16347-32-3 | |

| Record name | 9-(Oxan-2-yl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation of Complex Derivatives

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For purine (B94841) derivatives, which often present challenges such as isomerism (e.g., N7 versus N9 substitution), NMR provides detailed information at the atomic level. researchgate.net One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the chemical environment of protons and carbons. However, for complex derivatives, two-dimensional (2D) techniques and isotopic labeling are often required for complete structural assignment. researchgate.net

Two-dimensional NMR experiments are critical for establishing the connectivity of atoms and the spatial arrangement of substituents in complex molecules like 9-(tetrahydro-2H-pyran-2-yl)-9H-purine derivatives. researchgate.net These techniques disperse spectral information across two frequency axes, resolving the signal overlap that often complicates 1D spectra. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For the tetrahydropyranyl (THP) moiety, COSY spectra would reveal the complete spin system from the anomeric proton (H-2') through to the H-6' protons, confirming the integrity of the pyran ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly with the carbons to which they are attached. This is essential for assigning the carbon signals of both the purine and the THP rings based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique detects couplings between protons and carbons separated by two or three bonds. It is particularly powerful for identifying the site of substitution on the purine ring. For instance, a correlation between the anomeric proton (H-2') of the THP ring and the C4 and C8 carbons of the purine ring would unambiguously confirm the N9 substitution site. It is known that the C5 chemical shift is significantly higher (by 8–12 ppm) for the N(9)H form compared to the N(7)H form, a key differentiator. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the conformation and stereochemistry of the molecule, such as the relative orientation of the THP ring with respect to the purine base. researchgate.net

While ¹H and ¹³C NMR are standard, ¹⁵N NMR provides direct information about the nitrogen atoms that constitute the core of the purine ring. However, the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus result in poor sensitivity. nih.gov Isotopic labeling, which involves synthesizing the compound using starting materials enriched in ¹⁵N (e.g., ¹⁵N-labeled ammonium (B1175870) salts), overcomes this limitation. sigmaaldrich.com

Strategic ¹⁵N labeling allows for highly sensitive and specific analysis. nih.gov ¹⁵N chemical shifts are acutely sensitive to the electronic environment, including substitution, protonation state, and tautomeric form. researchgate.net This makes ¹⁵N NMR an excellent tool for definitively distinguishing between N7 and N9 isomers of purine derivatives, as the nitrogen chemical shifts for these positions are distinct. researchgate.netresearchgate.net Furthermore, heteronuclear experiments like ¹H-¹⁵N HMBC can establish connectivity between protons and specific nitrogen atoms, providing another layer of structural confirmation. For instance, a two-bond correlation between H-8 of the purine and a specific nitrogen signal would confirm it as N7 or N9. researchgate.net In some studies, ¹⁵N-labeled uracil (B121893) has been used to biosynthetically prepare labeled tRNA for NMR analysis, demonstrating a powerful strategy for studying complex biomolecules. nih.gov

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition. When coupled with liquid chromatography (LC), it becomes a highly sensitive and selective technique for separating and analyzing compounds in complex mixtures.

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers, measures m/z values with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a unique elemental composition for a measured mass. For this compound (C₁₀H₁₂N₄O), the exact mass of its protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value. This confirms the molecular formula and rules out other potential structures that might have the same nominal mass but a different elemental composition, providing a high degree of confidence in the compound's identity.

Table 1: Theoretical Exact Mass of Selected Purine Derivatives

| Compound Name | Molecular Formula | Theoretical Exact Mass [M+H]⁺ |

| This compound | C₁₀H₁₂N₄O | 205.1084 |

| 6-Iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | C₁₀H₁₁IN₄O | 331.0050 |

| 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | C₁₀H₁₀Cl₂N₄O | 273.0305 |

Note: Data calculated based on IUPAC atomic weights and isotopic abundances.

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to further confirm a compound's structure. In an MS/MS experiment, a specific ion (the precursor ion, e.g., the molecular ion of this compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern is highly reproducible and acts as a structural "fingerprint" for the molecule. chemguide.co.uk

For this compound, the fragmentation would likely involve characteristic losses:

Loss of the THP moiety: A primary fragmentation pathway would be the cleavage of the glycosidic-like bond between the purine and the THP ring. This would result in a prominent fragment ion corresponding to the protonated purine base (m/z 121.0509).

Fragmentation of the THP ring: The THP group itself can fragment, leading to neutral losses of characteristic masses.

Purine ring fragmentation: The purine ring itself can undergo cleavage, though this typically requires higher collision energy. nist.gov

By analyzing these specific losses and the resulting product ions, researchers can confirm the identity of the different parts of the molecule and how they are connected. libretexts.orgnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying low levels of endogenous metabolites and synthetic compounds in complex biological matrices for in vitro studies. mdpi.com Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the precise measurement of target analytes even in the presence of thousands of other compounds found in cell lysates, culture media, or plasma. chromatographyonline.comnih.gov

In vitro research applications include:

Metabolic Studies: Researchers use LC-MS/MS to trace the metabolic fate of purine derivatives in cell cultures (e.g., HeLa cells), identifying potential metabolites and understanding pathways. nih.gov

Biomarker Quantification: The technique is used to measure changes in the levels of endogenous purine metabolites (like hypoxanthine (B114508), xanthine (B1682287), and uric acid) in response to cellular stress or disease models, such as in studies using THP-1 cells exposed to monosodium urate to model gout. chromatographyonline.comnih.govnih.gov

Pharmacokinetic Studies: In drug development, LC-MS/MS is used to quantify the uptake and metabolism of a purine-based drug candidate by cells over time. mdpi.com

Recent studies have developed robust LC-MS/MS methods capable of simultaneously quantifying over a dozen purine metabolites in a single run, providing a comprehensive snapshot of purine metabolism in various biological systems. chromatographyonline.comnih.govnih.gov These methods are validated for linearity, accuracy, and precision to ensure reliable results. chromatographyonline.comnih.gov

Table 2: Examples of LC-MS/MS Applications for Purine Derivative Analysis in In Vitro and Biological Studies

| Study Focus | Analytes Quantified | Biological Matrix | Key Finding/Application | Reference(s) |

| Gouty Arthritis Model | 17 purine metabolites including uric acid, xanthine, hypoxanthine | Rat Plasma | Identified key purine metabolites that are elevated in an acute gout model. | chromatographyonline.comnih.gov |

| Purine/Pyrimidine (B1678525) Disorders | 27 purine and pyrimidine biomarkers including SAICAr, AICAr | Human Urine | Developed a comprehensive diagnostic assay for a wide range of inborn errors of metabolism. | plos.orgnih.gov |

| Depression Model | 20 purine and pyrimidine metabolites | Mouse Serum & Hippocampus | Revealed perturbed purine metabolism in depressed mice, with increased hypoxanthine and xanthine. | nih.gov |

| Purine Biosynthesis | IMP, AMP, GMP, ATP, GTP and precursors | HeLa Cells | Quantified the increase in de novo purine biosynthesis in response to purine-depleted conditions. | nih.gov |

| Oxidative Stress | Uric acid oxidation metabolites | Human Plasma | Developed a method to evaluate reactive oxygen and nitrogen species by measuring specific UA metabolites. | nih.gov |

Table of Mentioned Compounds

Chromatographic Methodologies for Separation and Purity Assessment

The analysis of synthetic purine analogues like this compound relies heavily on chromatographic techniques to ensure identity, purity, and, where applicable, enantiomeric composition. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools in both process development and quality control, offering robust methods for separation and quantification.

HPLC is a foundational technique for assessing the purity of N-9 substituted purine analogues. Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity. For a molecule like this compound, a standard C18 column is often the starting point. bohrium.combohrium.comteledynelabs.com The mobile phase usually consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). bohrium.comresearchgate.net Adjusting the pH of the aqueous buffer is a critical parameter, as the purine ring contains nitrogen atoms that can be protonated, altering the molecule's polarity and retention time. bohrium.com

In research settings, a gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to separate the main compound from potential impurities, which may include unreacted starting materials or side-products from the synthesis. researchgate.net Detection is typically achieved using a UV detector, as the purine ring system has strong absorbance in the UV spectrum, often monitored around 254 nm or 270 nm. bohrium.comresearchgate.net

A significant consideration for this compound is the presence of a chiral center at the C-2 position of the tetrahydropyran (B127337) ring. This results in the existence of two non-superimposable mirror images, or enantiomers (R and S forms). Standard achiral HPLC methods cannot distinguish between these enantiomers. Therefore, the development of a chiral HPLC method is essential to control the enantiomeric purity of the final compound. Chiral separations are typically achieved using a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs (e.g., derivatized amylose (B160209) or cellulose) and macrocyclic glycopeptide selectors are effective for separating the enantiomers of a wide range of chiral compounds, including heterocyclic molecules. mdpi.comresearchgate.net The separation can be performed in various modes, including normal phase (using nonpolar solvents like heptane (B126788) with an alcohol modifier), polar organic, or reversed-phase modes, depending on the specific CSP and the analyte's properties. mdpi.com

Table 1: Representative Achiral HPLC Method Parameters for Purity Assessment

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | Standard for separating moderately polar organic compounds. bohrium.comibna.ro |

| Mobile Phase A | 0.05 M Phosphate (B84403) Buffer, pH 4.0 | Buffered aqueous phase to ensure reproducible retention times for ionizable compounds. bohrium.com |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers in reversed-phase HPLC. researchgate.net |

| Elution Mode | Gradient | Ensures elution of both polar and non-polar impurities in a reasonable timeframe. researchgate.net |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. ibna.ro |

| Detection | UV at 260 nm | Purine rings exhibit strong UV absorbance near this wavelength. researchgate.net |

| Column Temperature | 25 °C | Controlled temperature provides better reproducibility. ibna.ro |

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column (CSP) | Immobilized Amylose-based or Maltodextrin-based CSP | Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including heterocycles. mdpi.com |

| Mobile Phase | Heptane/Ethanol (e.g., 90:10, v/v) | Normal Phase mode is often successful for chiral separations on polysaccharide CSPs. mdpi.com |

| Elution Mode | Isocratic | Isocratic elution typically provides the best resolution for enantiomers. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve chiral resolution. |

| Detection | UV at 260 nm | Detection principle remains the same as for achiral analysis. |

| Column Temperature | Ambient or controlled (e.g., 20 °C) | Temperature can significantly impact chiral recognition and selectivity. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This technology provides substantially higher resolution, greater sensitivity, and much faster analysis times, making it a powerful tool for the stringent purity assessment of compounds like this compound. researchgate.netnih.gov

The enhanced resolving power of UPLC is particularly beneficial for separating closely-related impurities from the main peak, which might co-elute in a standard HPLC run. For complex analyses, such as profiling metabolites of purine analogues in biological systems, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govacs.orgchromatographyonline.com This combination offers unparalleled specificity and sensitivity, allowing for the definitive identification and quantification of the target compound and its related substances based on both their retention time and their unique mass-to-charge ratios. nih.gov

Several UPLC strategies are applicable to purine analysis. Ion-pairing reversed-phase UPLC can be used to improve the retention of polar purine compounds on C18 columns. nih.gov Alternatively, hydrophilic interaction liquid chromatography (HILIC) is an effective technique for retaining and separating highly polar molecules that are poorly retained in reversed-phase mode. nih.gov A UPLC-HILIC method might utilize an amide- or silica-based column with a high-organic mobile phase, providing an orthogonal separation mechanism to reversed-phase methods. nih.govnih.gov The use of volatile mobile phase additives like ammonium bicarbonate or ammonium formate (B1220265) is common in UPLC-MS applications, as they are compatible with mass spectrometry detection and can enhance signal response. nih.govacs.org

Table 3: Representative UPLC-MS/MS System Parameters for High-Sensitivity Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| UPLC Column | Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm | A high-strength silica (B1680970) (HSS) C18 column compatible with 100% aqueous mobile phases, suitable for retaining polar analytes. researchgate.netnih.gov |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water | A volatile buffer compatible with MS detection that can enhance ionization. acs.org |

| Mobile Phase B | Acetonitrile | Standard organic solvent for UPLC. |

| Elution Mode | Gradient | Fast gradients are typical in UPLC to achieve rapid analysis times. |

| Flow Rate | 0.4 - 0.6 mL/min | Typical flow rate for a 2.1 mm ID UPLC column. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. nih.gov |

| MS Detector | Tandem Quadrupole (QqQ) | Offers high sensitivity and selectivity for quantification using Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Purine compounds readily form positive ions via protonation. nih.gov |

Computational and Theoretical Studies

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking and simulation studies are instrumental in predicting how 9-(tetrahydro-2H-pyran-2-yl)-9H-purine might interact with biological macromolecules. These computational techniques are crucial for identifying potential protein targets and understanding the nuances of binding.

Conformational Preferences and Dynamics of the Tetrahydropyranyl Substituent

The tetrahydropyran (B127337) (THP) ring is not planar and can adopt various conformations, most notably chair and boat forms. The orientation of this substituent relative to the purine (B94841) ring system is critical for how the molecule fits into a binding site. Molecular dynamics simulations can explore the conformational landscape of the THP group, revealing its preferred spatial arrangements and the energy barriers between different conformations. This dynamic behavior can significantly impact the molecule's ability to adapt to the shape and chemical environment of a protein's active site.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions.

Molecular Orbital Characterization (HOMO-LUMO analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically located on the electron-rich purine ring system, while the LUMO is also associated with this aromatic system.

| Computational Parameter | Description | Significance for this compound |

| Binding Affinity (Predicted) | Estimated strength of the interaction between the ligand and its target protein. | Indicates the potential biological activity and potency. |

| Conformational Energy | The energy associated with different spatial arrangements of the THP ring. | Determines the most stable and likely conformations for binding. |

| Electrostatic Potential | The distribution of charge on the molecule's surface. | Highlights regions prone to electrostatic interactions, such as hydrogen bonding. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |

Mechanistic Biochemical and Biological Investigations

Modulation of Enzyme Activity by N9-Tetrahydropyranyl Purine (B94841) Derivatives

The purine scaffold is a common feature in the active sites of numerous enzymes, making purine derivatives prime candidates for enzyme modulation. The introduction of a tetrahydropyranyl group at the N9 position can significantly influence the binding affinity and inhibitory potential of the purine core.

Inhibition Kinetics and Mechanisms of Purine-Metabolizing Enzymes

While direct studies on the inhibition of purine-metabolizing enzymes by the parent compound, 9-(tetrahydro-2H-pyran-2-yl)-9H-purine, are not extensively documented in publicly available literature, research on related purine derivatives provides valuable insights. Purine nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase (XO) are key enzymes in purine catabolism and are frequent targets for therapeutic intervention.

Inhibition of these enzymes can have significant physiological effects. For instance, the inhibition of purine metabolism has been explored as a strategy to induce differentiation in neuroblastoma. nih.gov Elevated expression of purine metabolic enzymes is often associated with a poor prognosis in certain cancers, suggesting that inhibitors of these enzymes could have therapeutic potential. nih.gov

A study on 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives investigated their susceptibility to degradation by cytokinin oxidase/dehydrogenase. nih.gov It was found that the N9-tetrahydropyran-2-yl (THP) substitution decreased the turnover rates of these derivatives by the enzyme, indicating a degree of enzymatic interaction and stability conferred by the THP moiety. nih.gov

Table 1: Research Findings on N9-Tetrahydropyranyl Purine Derivatives and Enzyme Activity

| Derivative | Enzyme | Observed Effect | Reference |

| 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives | Cytokinin oxidase/dehydrogenase | Decreased turnover rates | nih.gov |

Interaction with Kinases and Other Regulatory Enzymes

The interaction of purine derivatives with kinases is a well-established area of research, as ATP, a purine nucleotide, is the universal phosphate (B84403) donor for these enzymes. A significant finding in this area comes from the study of 2,6-dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-purine, a closely related analog. This compound was synthesized as part of a study that identified novel 2,6,9-trisubstituted purines as potent inhibitors of Cyclin-Dependent Kinase 12 (CDK12). mdpi.com CDK12 is a therapeutic target in certain types of cancer, and its inhibition can overcome resistance to other treatments. mdpi.com

Furthermore, various 9-substituted purine derivatives have been evaluated as inhibitors of other kinases, such as PDGFRα, which is implicated in certain leukemias. nih.gov These studies highlight the potential for N9-tetrahydropyranyl purines to act as kinase inhibitors, a property that is highly dependent on the substitutions at other positions of the purine ring. nih.govnih.gov

Molecular Interactions with Purinergic Receptors and Related Signaling Pathways

Purinergic receptors, which are activated by purine nucleosides and nucleotides like adenosine (B11128) and ATP, are crucial for a wide range of physiological processes. The structural similarity of this compound to endogenous ligands suggests potential interactions with these receptors.

Agonist and Antagonist Activities at Adenosine Receptors

Research into the direct agonist or antagonist activity of this compound at adenosine receptors is limited. However, studies on related N9-substituted purine derivatives provide some indications. A study on N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives with an N9-tetrahydropyran-2-yl substitution investigated their interaction with cytokinin receptors, which share some structural similarities with adenosine receptors. nih.gov

Specifically, the compound 6-[(3-methylbut-2-en-1-yl)amino]-9-(tetrahydropyran-2-yl)purine was found to be recognized by the cytokinin receptor CRE1/AHK4 at high concentrations. nih.gov While most of the tested N9-substituted derivatives did not trigger a response in the cytokinin receptors CRE1/AHK4 and ZmHK1, some did induce a low but detectable activation of the maize ZmHK3a receptor. nih.gov This suggests that the N9-THP substitution can influence receptor interaction and activation, though the effect may be receptor-specific.

Ligand Binding Studies and Receptor Selectivity

Influence on Fundamental Cellular Processes at a Molecular Level

The influence of this compound on fundamental cellular processes at a molecular level is likely linked to its interactions with the enzymes and receptors mentioned above. For instance, the inhibition of purine metabolism can impact nucleotide pools, affecting DNA and RNA synthesis and, consequently, cell proliferation and differentiation. nih.govmdpi.com

Derivatives of 9H-purine have been shown to exert antiproliferative effects on various cancer cell lines. nih.govresearchgate.net For example, 9-ethyl-9H-purine derivatives have demonstrated efficacy in inhibiting the proliferation of human cervical cancer cells, as well as murine osteosarcoma and human ovarian cancer cells. researchgate.net The mechanism behind these effects often involves the modulation of key cellular signaling pathways.

Furthermore, some 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues have been shown to interact with DNA and RNA, potentially interfering with the formation of RNA duplexes and inhibiting cell growth. nih.gov While these are not THP-derivatives, they underscore the potential for N9-substituted purines to influence nucleic acid functions.

Studies on Cell Growth Regulatory Mechanisms (e.g., cell cycle modulation)

Utility as Biochemical Probes for Elucidating Biological Mechanisms

The utility of this compound as a specific biochemical probe to elucidate biological mechanisms is not documented in the available literature. The purine scaffold itself is considered a "privileged scaffold" in medicinal chemistry because its derivatives can interact with a wide range of biological targets. nih.gov This adaptability has led to the development of various purine-based molecules as probes and therapeutic agents. For example, certain 9-substituted purine derivatives have been developed as potent kinase inhibitors to probe the function of enzymes like Src and Abl kinases. acs.org However, these examples involve more complex, substituted purines, and there is no indication that the simpler this compound has been adopted for similar purposes.

Applications As Precursors in Advanced Chemical Synthesis

Use in the Preparation of Novel Purine (B94841) Analogues with Diverse Substituents

The primary application of 9-(tetrahydro-2H-pyran-2-yl)-9H-purine lies in its use as a precursor for the synthesis of novel purine analogues with a wide range of substituents at the C2, C6, and C8 positions. The protection of the N9 nitrogen allows for precise and controlled introduction of various functional groups, leading to the generation of libraries of compounds for biological screening. nih.govnih.gov

A common synthetic route involves the initial preparation of a 9-THP-protected purine, followed by a series of substitution reactions. For instance, starting with 2,6-dichloropurine, the N9 position can be protected with a THP group. mdpi.com This intermediate, 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, can then undergo selective nucleophilic substitution at the C6 and C2 positions. A variety of nucleophiles, including amines, alcohols, and thiols, can be introduced to create a diverse set of 2,6,9-trisubstituted purines. nih.govnih.gov

The following table summarizes some examples of novel purine analogues synthesized using a THP-protected purine precursor strategy.

| Precursor | Reagents and Conditions | Product | Reference |

| 2,6-Dichloropurine | 1. Dihydropyran, p-TsOH, Dioxane; 2. R-NH2 | 2-Chloro-6-substituted-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | mdpi.com |

| 2,6-Dichloro-9-(THP)-9H-purine | 1. (R)-2-aminobutanol, Et3N, n-BuOH, reflux; 2. R'-NH2, microwave | 2,6-Disubstituted-9-(THP)-9H-purine | nih.gov |

| 6-Chloropurine | 1. Dihydropyran, p-TsOH; 2. Organozinc halides, Pd(PPh3)4 | 6-Alkyl/Aryl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | nih.gov |

These examples highlight the utility of the THP-protected purine in facilitating the synthesis of diverse analogues that are valuable for discovering new therapeutic agents, including cyclin-dependent kinase (CDK) inhibitors. nih.gov

Development of Complex Heterocyclic Scaffolds

Beyond the synthesis of simple substituted purines, this compound and its derivatives are instrumental in the construction of more complex, fused heterocyclic scaffolds. nih.gov The purine ring itself can act as a building block, and by strategic functionalization, it can be annulated with other ring systems to create novel molecular architectures with unique biological properties.

One notable example is the synthesis of purine derivatives containing a dihydro-1,4-benzoxaheteroin moiety. In a study, the Mitsunobu reaction was employed to couple various substituted purines with (RS)-2,3-dihydro-1,4-benzoxathiin-3-methanol. nih.gov While this specific example does not explicitly start with a THP-protected purine, the principle of N9-alkylation is central and demonstrates how the purine core can be linked to other heterocyclic systems. The use of a THP-protected purine in such a reaction would offer advantages in terms of regioselectivity and yield.

Furthermore, the derivatized purine ring from a THP-protected precursor can undergo intramolecular cyclization reactions to form fused systems. For instance, introducing appropriate functional groups at the C6 and N7 or C8 and N9 positions could enable the formation of additional rings, leading to novel tricyclic or tetracyclic heterocyclic scaffolds.

Strategies for Derivatization and Scaffold Functionalization

The derivatization of the this compound scaffold is primarily achieved through a variety of modern synthetic methodologies, with metal-catalyzed cross-coupling reactions being particularly prominent. researchgate.netrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the purine ring, providing a powerful tool for scaffold functionalization.

Metal-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl groups at the C6 position of the purine ring. Starting from a 6-chloro-9-(THP)-9H-purine, reaction with a boronic acid in the presence of a palladium catalyst yields the corresponding 6-aryl or 6-vinyl derivative. nih.gov

Sonogashira Coupling: This method allows for the introduction of alkyne moieties, which can serve as handles for further functionalization through click chemistry or other transformations. researchgate.net

Buchwald-Hartwig Amination: This reaction is employed to form carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C6 or C2 positions of the purine core. acs.org

The following table provides an overview of common derivatization strategies for the purine scaffold, often facilitated by N9-protection.

| Reaction Type | Position of Derivatization | Typical Reagents | Product Type | Reference |

| Nucleophilic Aromatic Substitution | C6, C2 | Amines, Alcohols, Thiols | Substituted Purines | nih.gov |

| Suzuki-Miyaura Coupling | C6 | Aryl/Vinyl Boronic Acids, Pd catalyst | 6-Aryl/Vinyl Purines | nih.gov |

| Sonogashira Coupling | C6, C8 | Terminal Alkynes, Pd/Cu catalyst | 6/8-Alkynyl Purines | researchgate.net |

| Buchwald-Hartwig Amination | C6, C2 | Amines, Pd catalyst | 6/2-Amino Purines | acs.org |

Following the desired derivatization, the THP protecting group can be efficiently removed under acidic conditions, typically using an acid such as p-toluenesulfonic acid (p-TsOH) or a strong acid resin in a protic solvent like methanol (B129727) or ethanol, to yield the final N9-unsubstituted purine analogue. This deprotection step is generally high-yielding and does not affect the newly introduced functional groups.

Q & A

Q. What are the standard synthetic routes for 9-(tetrahydro-2H-pyran-2-yl)-9H-purine, and how are reaction conditions optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is reacted with substituted phenylboronic acids using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene as the solvent under reflux for 12 hours. Purification via column chromatography (EtOAc/hexane gradient) ensures high yield and purity. Key parameters include temperature control, solvent selection, and stoichiometric ratios of reagents to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of synthesized derivatives?

- NMR spectroscopy : and NMR (e.g., δ 8.35 ppm for H-8 in purine, δ 7.60 ppm for aromatic protons) confirm regiochemistry and substitution patterns .

- Mass spectrometry (ESI+) : Identifies molecular ions (e.g., m/z 281.71 for [M+H]⁺) and fragmentation patterns .

- Elemental analysis : Validates purity (±0.4% deviation from theoretical C/H/N values) .

Q. What in vitro assays are used to evaluate anticancer activity, and how are data interpreted?

The sulforhodamine B (SRB) assay is commonly employed against cancer cell lines (e.g., Huh7, HCT116, MCF7). Cells are treated with serial dilutions of the compound, and IC₅₀ values (e.g., 5.4 μM for derivative 9 against Huh7) are calculated using dose-response curves. Positive controls like 5-fluorouracil (5-FU) benchmark potency .

Advanced Research Questions

Q. How do substituents at the C-6 position modulate anticancer activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., 4-phenoxyphenyl) enhance cytotoxicity by improving hydrophobic interactions with target proteins. Derivative 9 (6-(4-phenoxyphenyl)-substituted) showed superior activity (IC₅₀ = 5.4 μM) compared to unmodified analogs, likely due to increased binding affinity to kinases or DNA repair enzymes .

Q. What strategies improve target selectivity, such as for CB2 receptors or kinases?

- Biased agonism : Modifying the purine scaffold with substituents like 2-methyl and 4-methylpiperazine (e.g., LY2828360) enhances G protein-coupled receptor (GPCR) selectivity over β-arrestin pathways, reducing off-target effects .

- Protecting groups : The tetrahydro-2H-pyran (THP) group improves solubility and metabolic stability during in vivo studies .

Q. What alternative mechanisms of action are explored beyond DNA synthesis inhibition?

- Kinase inhibition : Irreversible covalent binding to cysteine residues (e.g., Nek2 kinase) via ethynyl or sulfonyl substituents blocks ATP-binding pockets .

- Phosphodiesterase (PDE) modulation : Methylated derivatives (e.g., 6,9-dimethyl-9H-purine) inhibit PDE isoforms, altering cyclic nucleotide signaling .

- Protein-protein interaction disruption : Sulfonamide-linked purines (e.g., compound 17–32 ) interfere with oncogenic signaling cascades .

Methodological Considerations

- Deprotection protocols : THP groups are removed using HCl in ethanol, followed by neutralization with NaHCO₃ and extraction with CH₂Cl₂ .

- Crystallography : X-ray diffraction (e.g., CCDC entries) resolves conformational preferences of purine analogs, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.